2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol
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Overview
Description
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H15ClO It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position and a 2-chloroprop-2-en-1-yl group is attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chloropropene in the presence of a base. The reaction proceeds via an aldol condensation followed by a reduction step to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 2-(2-Prop-2-en-1-yl)cyclohexanol.
Substitution: 2-(2-Aminoprop-2-en-1-yl)cyclohexan-1-ol or 2-(2-Thioprop-2-en-1-yl)cyclohexan-1-ol.
Scientific Research Applications
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the chlorine atom and the hydroxyl group allows for multiple modes of interaction, including hydrogen bonding and covalent modification of target molecules.
Comparison with Similar Compounds
2-(2-Chloroprop-2-en-1-yl)cyclohexan-1-ol can be compared with similar compounds such as:
2-(2-Chloroprop-2-en-1-yl)cyclohexanone: This compound lacks the hydroxyl group and has different reactivity and applications.
2-(2-Bromoprop-2-en-1-yl)cyclohexan-1-ol: The bromine atom provides different reactivity compared to chlorine, affecting the compound’s chemical behavior.
2-(2-Chloroprop-2-en-1-yl)cyclohexane: This compound lacks the hydroxyl group and has different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H15ClO |
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Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15ClO/c1-7(10)6-8-4-2-3-5-9(8)11/h8-9,11H,1-6H2 |
InChI Key |
SZXJTSGATVLPGY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1CCCCC1O)Cl |
Origin of Product |
United States |
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